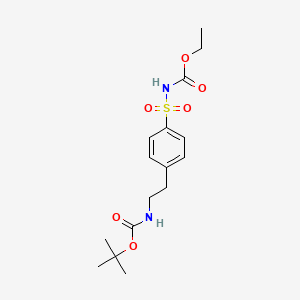
(-)-Didesoxycannabidiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Didesoxycannabidiol: is a synthetic cannabinoid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Unlike its parent compound, cannabidiol, this compound lacks certain functional groups, which may influence its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Didesoxycannabidiol typically involves multiple steps, starting from readily available precursors. One common route involves the selective reduction of cannabidiol to remove specific functional groups. This process may include:
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride to selectively reduce cannabidiol.
Purification: Employing chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Didesoxycannabidiol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Further reduction of this compound can be achieved using strong reducing agents, resulting in the formation of fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated analogs.
科学的研究の応用
Chemistry: (-)-Didesoxycannabidiol is used as a model compound to study the reactivity and stability of synthetic cannabinoids. It serves as a reference for developing new synthetic routes and optimizing reaction conditions.
Biology: In biological research, this compound is investigated for its potential interactions with cannabinoid receptors and other molecular targets. Studies focus on its effects on cellular signaling pathways and its potential therapeutic applications.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, analgesic, and neuroprotective effects. Research aims to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various applications, including pharmaceuticals and biotechnology.
作用機序
Molecular Targets and Pathways: (-)-Didesoxycannabidiol exerts its effects primarily through interactions with cannabinoid receptors, such as CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound may also interact with other molecular targets, influencing signaling pathways involved in inflammation, pain, and neuroprotection.
類似化合物との比較
Cannabidiol: The parent compound, known for its wide range of biological activities.
(-)-Delta-9-tetrahydrocannabinol: Another cannabinoid with psychoactive properties.
Cannabigerol: A non-psychoactive cannabinoid with potential therapeutic applications.
Uniqueness: (-)-Didesoxycannabidiol is unique due to its modified chemical structure, which lacks certain functional groups present in cannabidiol. This structural difference may result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1381973-51-8 |
|---|---|
分子式 |
C21H30 |
分子量 |
282.471 |
IUPAC名 |
1-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4-pentylbenzene |
InChI |
InChI=1S/C21H30/c1-5-6-7-8-18-10-12-19(13-11-18)21-15-17(4)9-14-20(21)16(2)3/h10-13,15,20-21H,2,5-9,14H2,1,3-4H3/t20-,21-/m0/s1 |
InChIキー |
VGBLUPCGCQUYRW-SFTDATJTSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2C=C(CCC2C(=C)C)C |
同義語 |
(-)-trans-Didesoxycannabidiol; Didesoxy CBD; ∆1(2)-trans-Didesoxycannabidiol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


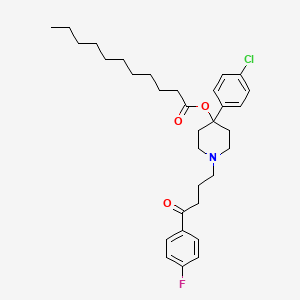
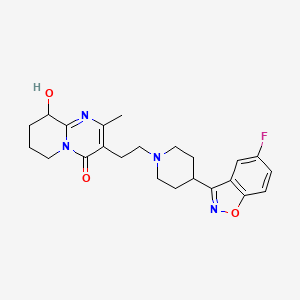
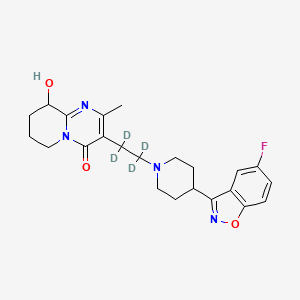
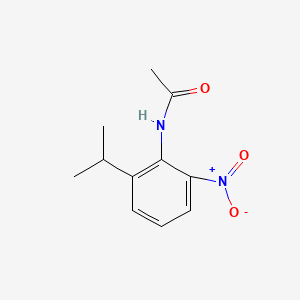
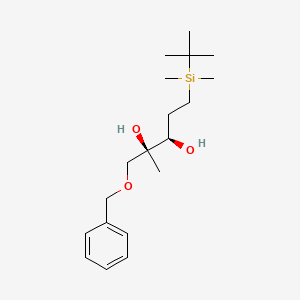
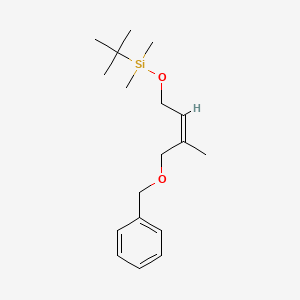
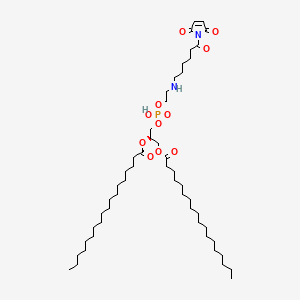
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
